![molecular formula C16H24O B3272969 (+)-8-Phenylmenthol CAS No. 57707-91-2](/img/structure/B3272969.png)
(+)-8-Phenylmenthol
Overview
Description
(+)-8-Phenylmenthol is a chiral compound that belongs to the menthol family. It is a white crystalline solid with a minty odor and is commonly used in the fragrance and flavor industry. The compound has been found to have various applications in scientific research due to its unique properties.
Scientific Research Applications
Asymmetric Reactions with Samarium Diiodide : In a study, (−)-8-Phenylmenthol was used as a chiral auxiliary to direct asymmetric reactions of its preformed carboxylates. Reductions and pinacolic coupling reactions were achieved in a highly stereoselective manner, suggesting a potential for this compound in facilitating stereoselective synthetic processes (Fang et al., 2000).
Development of Chiral Auxiliaries : A new family of chiral auxiliaries based on a conformationally restricted version of (-)-8-Phenylmenthol was developed. These auxiliaries are accessible from an inexpensive synthesis and demonstrate comparable diastereoselectivity, indicating their potential utility in asymmetric synthesis (Gélat et al., 2015).
Synthesis of Chiral Auxiliary (+)-8-Phenylneomenthol : The efficient preparation of (+)-8-Phenylneomenthol from (−)-8-Phenylmenthol through specific oxidation and reduction processes was reported. This highlights the versatility of 8-Phenylmenthol in creating various chiral compounds (Caamaño et al., 2000).
Radical Arylation of Isopulegol : Hydrogen atom transfer was used to form 8-arylmenthols, including 8-Phenylmenthol, from isopulegol. This method shows the efficiency of creating privileged scaffolds for asymmetric synthesis from inexpensive monoterpenes (Crossley et al., 2016).
Residual Dipolar Couplings in Structural Analysis : (1)D(CH) residual dipolar couplings were used to determine the preferred conformation and stereochemical assignment of 8-Phenylmenthol. This study provides insights into using this compound in detailed structural analyses (Sánchez-Pedregal et al., 2009).
Synthesis of Tertiary Allylic Alcohols and Amines : A study demonstrated the use of 8-Phenylmenthol as a chiral auxiliary in the synthesis of tertiary allylic alcohols and amines, showcasing its application in creating complex organic molecules (Wipf & Stephenson, 2003).
properties
IUPAC Name |
5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQIZFCJMGWUGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-8-Phenylmenthol | |
CAS RN |
57707-91-2 | |
Record name | (+)-8-Phenylmenthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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